4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
Description
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8ClF2NO2S. It is known for its applications in various scientific fields due to its unique chemical properties .
Properties
IUPAC Name |
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVSMXIZNGAENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406548 | |
| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290331-05-4 | |
| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Sulfonyl Chloride and Amine
The most widely reported method for synthesizing 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride (CAS 98-60-2) with 2,5-difluoroaniline (CAS 367-30-6) in the presence of a base. The mechanism proceeds through nucleophilic substitution, where the amine group of 2,5-difluoroaniline attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: Pyridine or triethylamine (TEA) to neutralize HCl byproduct.
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Temperature: Room temperature to reflux (40–80°C).
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Time: 4–12 hours.
Workup:
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Dilution with ice-cwater to precipitate the product.
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Filtration and washing with dilute HCl to remove excess base.
Yield: 70–85% (reported in analogous sulfonamide syntheses).
Spectroscopic Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
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δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H).
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δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H).
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δ 7.35–7.25 (m, 2H, Ar-H from difluorophenyl).
13C NMR (100 MHz, DMSO-d6):
Mass Spectrometry (MS)
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LCMS (ESI+): m/z 303.71 [M+H]+ (calculated for C12H8ClF2NO2S).
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High-Resolution MS (HRMS): Exact mass 302.9932 Da (deviation < 2 ppm).
Optimization Strategies and Challenges
Solvent and Base Selection
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Polar Aprotic Solvents (e.g., DMF): Increase reaction rate but complicate purification.
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Non-Polar Solvents (e.g., Toluene): Require higher temperatures but improve crystallinity.
Base Comparison:
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pyridine | 6 | 78 |
| TEA | 4 | 82 |
| NaHCO3 | 8 | 65 |
Purification Techniques
Industrial-Scale Production Considerations
Environmental Impact
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Waste Streams: Chloride byproducts require treatment with AgNO3 or ion exchange.
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Green Chemistry Alternatives: Microwave-assisted synthesis reduces energy use by 40%.
Recent Advances and Patent Landscape
Catalytic Methods
Chemical Reactions Analysis
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- 4-chloro-N-(2-fluorophenyl)benzenesulfonamide
- 4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide
- 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
These compounds share similar structural features but differ in their fluorine substitution patterns, which can influence their chemical reactivity and biological activity .
Biological Activity
4-Chloro-N-(2,5-difluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
This compound is characterized by the following structural features:
- Chemical Formula : C12H10ClF2N1O2S
- Molecular Weight : 303.73 g/mol
- Functional Groups : Sulfonamide group (-SO2NH-) and difluorophenyl substituents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety is known to inhibit certain enzymes by mimicking substrate structures, thereby blocking enzyme activity. This interaction can lead to various downstream effects, including modulation of inflammatory responses and antimicrobial activity .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for microbial growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Case Study: Anti-inflammatory Effects
A study conducted on animal models demonstrated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammation. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-difluoroaniline in the presence of a base such as triethylamine. The reaction conditions are generally optimized for yield and purity.
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of this compound against similar sulfonamides. Results indicate that the introduction of fluorine atoms enhances both antimicrobial and anti-inflammatory activities compared to non-fluorinated analogs.
Table 2: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
